molecular formula C18H13FN4O B2672167 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037194-34-5

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B2672167
CAS RN: 1037194-34-5
M. Wt: 320.327
InChI Key: YNOOSZKZSPRTSN-UHFFFAOYSA-N
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Description

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as FPO, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, showing potent antibacterial activity and low cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016). Similarly, Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, which demonstrated significant antimicrobial and antitubercular activity, supported by molecular docking studies (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Cytochrome P450-Mediated Applications

Research by Maciolek et al. (2011) on Setileuton, a compound structurally related to the query molecule, highlighted a novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole, indicating its significance in drug metabolism and disposition (Maciolek, Ma, Menzel, Laliberté, Bateman, Krolikowski, & Gibson, 2011).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Faheem (2018) explored the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumour inhibition, and their antioxidant, analgesic, and anti-inflammatory actions, showing promising results in these areas (Faheem, 2018).

Antimicrobial Activity

Rai et al. (2009) synthesized novel oxadiazoles showing significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-fluoroaniline and ethyl acetoacetate. The second intermediate is 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from p-toluidine and ethyl oxalyl chloride. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "p-toluidine", "ethyl oxalyl chloride", "coupling agent (e.g. DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid:", "Step 1: p-toluidine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Coupling of the two intermediates:", "The two carboxylic acids are coupled using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole." ] }

CAS RN

1037194-34-5

Molecular Formula

C18H13FN4O

Molecular Weight

320.327

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

YNOOSZKZSPRTSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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